
1-(2-(5-Methylthiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(5-Methylthiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that features a thiophene ring, a triazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Methylthiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and nitriles.
Coupling of the Rings: The final step involves coupling the thiophene and triazole rings through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-Methylthiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, organic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(5-Methylthiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the development of new drugs due to its unique structure and reactivity.
Material Science: It can be used in the synthesis of organic semiconductors and conductive polymers.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-(5-Methylthiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Material Science: In organic semiconductors, the compound can facilitate charge transport through its conjugated system.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 2-thiophenecarboxaldehyde share the thiophene ring structure.
Triazole Derivatives: Compounds like 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxylic acid share the triazole ring structure.
Uniqueness
1-(2-(5-Methylthiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile is unique due to the combination of the thiophene and triazole rings with a nitrile group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H8N4OS |
---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
1-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C10H8N4OS/c1-7-2-3-9(16-7)8(15)5-14-6-12-10(4-11)13-14/h2-3,6H,5H2,1H3 |
InChI Key |
PAJNKSXFGBAJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CN2C=NC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.